N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24-14-18(13-22-24)20-10-15(8-9-21-20)12-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-11,13-14,23H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJWMLHGASVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Preparation of Pyrazole and Pyridine Intermediates :
- The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- The pyridine ring is commonly synthesized via the Hantzsch pyridine synthesis.
-
Coupling Reaction :
- The pyrazole and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions to form the final product.
Biological Activity
This compound exhibits various biological activities that have been reported in recent studies.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds possess significant antitumor properties. For instance:
- Pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are key targets in cancer therapy .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects:
- Studies have indicated that certain pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting potential use in treating inflammatory diseases .
Antibacterial Activity
Some derivatives have exhibited antibacterial properties:
- Pyrazole compounds have been evaluated for their ability to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism underlines their potential as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Presence of Pyrazole | Enhances antitumor and anti-inflammatory activity |
| Pyridine Substitution | Modulates enzyme inhibition properties |
| Sulfonamide Group | Contributes to solubility and bioavailability |
Case Studies
Several studies have highlighted the biological activity of related pyrazole compounds:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines, reporting IC50 values that indicate significant cytotoxicity compared to standard chemotherapeutics .
- Inflammation Models : In vivo models demonstrated that specific pyrazole derivatives significantly reduced inflammation markers in models of acute and chronic inflammation .
- Antimicrobial Testing : A range of pyrazole compounds was tested against multiple bacterial strains, showing varying degrees of effectiveness with some compounds outperforming traditional antibiotics .
Comparison with Similar Compounds
Structural Analogues with Tetrahydronaphthalene Cores
Pyrazole-Sulfonamide Hybrids ()
- Example Compounds: 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9) and derivatives (10–16). Key Differences:
- Feature acrylamide or pyrazole-4-carboxamide linkers instead of the tetrahydronaphthalene scaffold.
- Sulfonamide groups are attached to phenyl rings rather than tetrahydronaphthalene.
Chromene and Pyrazolo-Pyrimidine Sulfonamides ()
- Example Compound: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Key Differences:
- Incorporates a chromen-4-one and pyrazolo-pyrimidine system instead of pyridine-pyrazole.
- Methanesulfonamide is linked via a benzyl group rather than a tetrahydronaphthalene.
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties
Preparation Methods
Sulfonylation of Tetrahydronaphthalene
The synthesis begins with the sulfonylation of 5,6,7,8-tetrahydronaphthalene (tetralin) using chlorosulfonic acid (ClSO₃H). This reaction proceeds via electrophilic aromatic substitution at the 2-position due to the electron-donating methoxy group’s absence, favoring sulfonation at the less hindered position.
Procedure:
- Tetralin (10 mmol) is added dropwise to chlorosulfonic acid (12 mmol) at 0–5°C under nitrogen.
- The mixture is stirred for 4–6 hours at 25°C, then quenched with ice-cold water.
- The crude sulfonic acid is extracted with dichloromethane (DCM) and treated with thionyl chloride (SOCl₂, 15 mmol) to yield the sulfonyl chloride.
Optimization Notes:
- Excess SOCl₂ ensures complete conversion of sulfonic acid to sulfonyl chloride.
- Yields range from 68–75% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Preparation of (2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-4-yl)Methanamine
Suzuki-Miyaura Coupling for Pyridine-Pyrazole Formation
The pyridine-pyrazole moiety is constructed via a palladium-catalyzed coupling between 4-bromopyridine and 1-methyl-1H-pyrazole-4-boronic acid.
Procedure:
Amination of Pyridine Methyl Group
The pyridine methylamine side chain is introduced via a reductive amination or nitrile reduction strategy:
Reductive Amination Route:
- 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde (3 mmol) is reacted with ammonium acetate (6 mmol) and NaBH₃CN (4 mmol) in methanol at 25°C for 24 hours.
- The primary amine is obtained in 65% yield after neutralization and extraction.
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Amine
The final step involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine under basic conditions.
Procedure:
- Sulfonyl chloride (1.2 mmol) is added to a stirred solution of the amine (1 mmol) and pyridine (3 mmol) in anhydrous DCM at 0°C.
- The reaction proceeds for 2 hours at 25°C, followed by washing with 1M HCl and brine.
- Purification via flash chromatography (DCM:methanol, 9:1) yields the title compound in 58–63% purity.
Critical Parameters:
- Pyridine acts as both base and solvent, neutralizing HCl byproduct.
- Stoichiometric excess of sulfonyl chloride minimizes unreacted amine.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.1 Hz, 1H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 7.68 (d, J=8.2 Hz, 1H, tetralin-H), 7.41 (d, J=5.1 Hz, 1H, pyridine-H), 4.52 (s, 2H, CH₂NH), 3.89 (s, 3H, N-CH₃), 2.81–2.76 (m, 4H, tetralin-CH₂).
- HRMS (ESI): m/z calcd for C₂₀H₂₂N₄O₂S [M+H]⁺ 399.1491; found 399.1489.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Sulfonyl Chloride | ClSO₃H/SOCl₂ | 75 | 95 | Chlorosulfonic acid, SOCl₂ |
| Pyrazole-Pyridine | Suzuki Coupling | 82 | 97 | Pd(PPh₃)₄, K₂CO₃ |
| Reductive Amination | NaBH₃CN | 65 | 90 | NH₄OAc, NaBH₃CN |
| Sulfonamide Formation | Pyridine/DCM | 63 | 98 | Pyridine, DCM |
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation: Electron-deficient tetralin derivatives may require Lewis acid catalysts (e.g., AlCl₃) to direct sulfonation.
- Amine Stability: The primary amine is prone to oxidation; conducting reactions under inert atmosphere (N₂/Ar) improves yield.
- Byproduct Formation: Excess sulfonyl chloride leads to bis-sulfonamide byproducts, necessitating precise stoichiometric control.
Industrial-Scale Considerations
Patent literature highlights the use of continuous flow reactors for sulfonylation to enhance heat transfer and reduce reaction time. Automated purification systems (e.g., simulated moving bed chromatography) achieve >99.5% purity for pharmaceutical-grade material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
